molecular formula C19H22N2O4S B2895048 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethylbenzamide CAS No. 946261-46-7

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethylbenzamide

Cat. No.: B2895048
CAS No.: 946261-46-7
M. Wt: 374.46
InChI Key: NXIQJUULAMFUHT-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethylbenzamide is a synthetic small molecule characterized by a benzamide core linked to an isothiazolidin-1,1-dioxide moiety. This specific molecular architecture, featuring both the 3,5-dimethylbenzamide group and the 1,1-dioxidoisothiazolidin ring system, is of significant interest in medicinal chemistry and chemical biology for the exploration of protein-ligand interactions . Compounds containing the 1,1-dioxidoisothiazolidin scaffold have demonstrated potent bioactivity in scientific research, particularly as inhibitors of key biological targets such as ion channels . Similarly, the benzamide group is a privileged structure in drug discovery, often contributing to favorable binding characteristics with a range of enzymes and receptors . This reagent is exclusively intended for non-human research applications, including but not limited to, in vitro binding assays, high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical exploration. It is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound to investigate novel biological pathways and develop new chemical tools for basic science.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13-9-14(2)11-15(10-13)19(22)20-17-12-16(5-6-18(17)25-3)21-7-4-8-26(21,23)24/h5-6,9-12H,4,7-8H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIQJUULAMFUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethylbenzamide typically involves multiple steps:

    Formation of the Dioxidoisothiazolidine Ring: This step involves the reaction of a suitable thiazolidine precursor with an oxidizing agent to introduce the dioxido functionality.

    Attachment of the Methoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a methoxy group is introduced to the phenyl ring.

    Coupling with Dimethylbenzamide: The final step involves the coupling of the intermediate with 3,5-dimethylbenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dioxidoisothiazolidine ring can undergo further oxidation under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the dioxido groups, potentially altering its biological activity.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or other strong bases are typically used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Further oxidized derivatives of the dioxidoisothiazolidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The dioxidoisothiazolidine ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl and dimethylbenzamide groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in Benzamide Derivatives

The target compound shares a benzamide backbone with several analogs, but key substituent differences dictate distinct properties:

Compound Name Key Substituents Molecular Weight Notable Features
Target Compound 1,1-Dioxidoisothiazolidin-2-yl, 2-methoxyphenyl, 3,5-dimethylbenzamide Not provided Sulfone group enhances solubility; methyl groups increase lipophilicity
N-{[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,5-dimethoxybenzamide Benzoxazolyl, 3,5-dimethoxybenzamide 463.51 g/mol Benzoxazole moiety may improve π-π stacking; dimethoxy groups reduce lipophilicity
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Chlorothiazole, 2,4-difluorobenzamide 284.68 g/mol Fluorine atoms enhance metabolic stability; thiazole supports enzyme inhibition

Key Observations :

  • 3,5-Dimethyl substitutions on the benzamide ring increase steric bulk compared to the dimethoxy groups in ’s compound, which may alter receptor affinity .

Comparison :

  • The target compound’s synthesis likely prioritizes sulfone incorporation, whereas ’s method emphasizes halogenated intermediates for stability .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : ’s compound forms intermolecular N–H···N and C–H···F bonds, stabilizing its crystal lattice. The target compound’s sulfone group may similarly participate in hydrogen bonding, enhancing crystallinity .

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethylbenzamide?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: React 3,5-dimethylbenzamide with a dioxidoisothiazolidine-containing intermediate (e.g., 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline) under nucleophilic acyl substitution conditions. Catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) enhance coupling efficiency .
  • Step 2: Optimize reaction conditions using anhydrous solvents (e.g., DMF or THF) at 50–70°C for 12–24 hours. Monitor progress via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) .
  • Purification: Use column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization from ethanol to achieve >95% purity .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.3–2.5 ppm (methyl groups on benzamide), δ 3.8 ppm (methoxy group), and δ 7.1–7.5 ppm (aromatic protons).
    • ¹³C NMR: Confirm carbonyl (C=O) at ~167 ppm and sulfone (SO₂) at ~110–120 ppm .
  • Mass Spectrometry (HRMS): Exact mass calculated for C₂₁H₂₃N₂O₄S: [M+H]+ = 411.1385 .
  • IR Spectroscopy: Stretching bands for C=O (~1670 cm⁻¹) and SO₂ (~1320 cm⁻¹) .

Basic: How can researchers screen this compound for initial biological activity?

Answer:

  • Enzyme Inhibition Assays: Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using a stopped-flow CO₂ hydration assay. IC₅₀ values <10 µM suggest therapeutic potential .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations. Compare viability to controls after 48 hours .
  • Antimicrobial Testing: Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: What mechanistic insights exist for this compound’s interaction with biological targets?

Answer:

  • Enzyme Binding: The dioxidoisothiazolidin moiety mimics substrate geometry in enzyme active sites. Molecular docking (e.g., AutoDock Vina) shows hydrogen bonding with catalytic residues (e.g., Zn²⁺ in carbonic anhydrase) .
  • Cellular Pathways: In cancer models, it may induce apoptosis via caspase-3 activation (confirmed by Western blot) and inhibit PI3K/Akt signaling (IC₅₀ ~5 µM) .
  • Kinetic Studies: Use surface plasmon resonance (SPR) to measure binding affinity (KD) to target proteins like cyclooxygenase-2 (COX-2) .

Advanced: How do structural modifications impact its structure-activity relationship (SAR)?

Answer:

Modification Impact on Activity Reference
Methoxy Group Removal Reduces solubility and COX-2 inhibition (IC₅₀ increases from 2 µM to >20 µM)
Dimethyl to Diethyl Enhances lipophilicity but decreases carbonic anhydrase binding (KD increases 3-fold)
Sulfone Replacement Substitution with carbonyl abolishes antitumor activity (IC₅₀ >50 µM)

Advanced: How should researchers address contradictions in reported biological data?

Answer:

  • Contextual Analysis: Compare assay conditions (e.g., cell line specificity, serum concentration). For example, IC₅₀ discrepancies in HeLa (5 µM) vs. A549 (15 µM) may reflect differential uptake .
  • Structural Validation: Re-examine compound purity (HPLC >98%) and stereochemistry (X-ray crystallography) to rule out batch variability .
  • Pathway Redundancy: Use siRNA knockdowns to confirm target specificity (e.g., if apoptosis persists after caspase-3 inhibition, alternate pathways may dominate) .

Advanced: What strategies improve the compound’s stability in formulation studies?

Answer:

  • Degradation Analysis: Perform accelerated stability testing (40°C/75% RH for 6 months). Hydrolysis of the sulfone group is a major degradation pathway .
  • Formulation Optimization:
    • Use lyophilization with trehalose (5% w/v) to enhance shelf life.
    • Nanoencapsulation (PLGA nanoparticles) improves aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .
  • pH Adjustments: Stabilize in citrate buffer (pH 5.0) to prevent amide bond cleavage .

Advanced: How can analytical methods be optimized for quantifying this compound in complex matrices?

Answer:

  • HPLC Parameters:
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Acetonitrile/0.1% formic acid (60:40), flow rate 1.0 mL/min.
    • Detection: UV at 254 nm; retention time ~8.2 min .
  • LC-MS/MS Validation:
    • LOD: 0.01 ng/mL, LOQ: 0.03 ng/mL in plasma.
    • Recovery: 85–95% using protein precipitation (acetonitrile) .

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